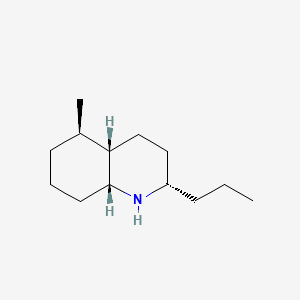

5-Methyl-2-propyldecahydroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pumiliotoxins (PTXs), are one of several toxins found in the skin of poison dart frogs. There are three different types of this toxin: A, B and C, of which toxins A and B are more toxic than C. Pumiliotoxins interfere with muscle contraction by affecting calcium channels, causing partial paralysis, difficulty moving, hyperactivity, or death.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-2-propyldecahydroquinoline exhibits various biological activities that make it a candidate for therapeutic use:

- Analgesic Properties : Research indicates that decahydroquinoline compounds, including this compound, show strong affinity for opiate receptors, particularly kappa receptors. These compounds have been reported to possess central analgesic properties, making them useful in pain management for conditions such as migraines and postoperative pain .

- Antitumor Activity : In vivo studies have demonstrated significant tumor growth inhibition in xenograft models when treated with this compound. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models of induced arthritis. Significant reductions in paw swelling were observed post-treatment, indicating its anti-inflammatory potential.

The compound's biological activity is linked to its interaction with various receptors:

- Nicotinic Acetylcholine Receptors : Studies have shown that decahydroquinolines can act as reversible antagonists of nicotinic acetylcholine receptors. For instance, synthetic analogs of related compounds have been found to block ganglionic nicotinic receptors effectively .

- Neuroprotective Effects : The neurological activity of decahydroquinolines suggests potential applications in treating neurodegenerative diseases. Their ability to modulate neurotransmitter systems may offer therapeutic avenues for conditions like Alzheimer's disease .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment Study : A study aimed at evaluating the anticancer effects in breast cancer models demonstrated significant apoptosis induction in cancer cells treated with the compound while sparing normal cells from cytotoxic effects.

- Infection Control Study : Another study assessed the antimicrobial efficacy against multi-drug-resistant bacterial strains, showing effective inhibition of growth, which underscores its potential as an antimicrobial agent.

Summary Table of Applications

Q & A

Basic Research Questions

Q. How can computational modeling predict the stability and reactivity of 5-Methyl-2-propyldecahydroquinoline under varying experimental conditions?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to simulate molecular orbitals, transition states, and energy barriers. Software like Gaussian or ORCA can model thermodynamic stability under temperature/pressure variations. Validate predictions with experimental spectroscopic data (e.g., IR, NMR) to refine parameters .

Q. What statistical approaches optimize synthesis yield while minimizing byproducts?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent ratio). A 2^k factorial design reduces trial runs while testing interactions between variables. For example, a central composite design can map yield-response surfaces and pinpoint optimal conditions .

Q. How should researchers characterize this compound derivatives using spectroscopic data?

- Methodological Answer : Cross-validate NMR and IR spectra with computational predictions (e.g., chemical shift simulations via ACD/Labs). For ambiguous peaks, use 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) to resolve structural ambiguities .

Q. What experimental design strategies isolate stereoisomers during synthesis?

- Methodological Answer : Employ chiral chromatography (e.g., HPLC with cellulose-based columns) or kinetic resolution using enantioselective catalysts. Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR .

Q. How do researchers ensure reproducibility in scaled-up synthesis?

- Methodological Answer : Use process simulation tools (e.g., Aspen Plus) to model heat/mass transfer dynamics. Implement in-line analytics (e.g., PAT systems) for real-time monitoring of critical quality attributes (CQAs) like purity and particle size .

Advanced Research Questions

Q. How can reaction path search methods enhance understanding of reaction mechanisms?

- Methodological Answer : Apply automated reaction network generation (e.g., via GRRM or Chematica) combined with transition state theory. Use machine learning to prioritize plausible pathways from quantum chemical datasets, followed by experimental validation via isotopic labeling .

Q. What methodologies analyze thermodynamic/kinetic parameters in complex systems?

- Methodological Answer : Perform microkinetic modeling using software like COPASI or Kinetiscope. Calibrate models with calorimetry (e.g., DSC for ΔH) and stopped-flow kinetics for rate constants. Use sensitivity analysis to rank influential parameters .

Q. Which separation techniques effectively purify this compound from multicomponent mixtures?

- Methodological Answer : Combine membrane separation (e.g., nanofiltration for molecular weight cutoff) with simulated moving bed (SMB) chromatography. Optimize solvent systems using Hansen solubility parameters to maximize selectivity .

Q. How does factorial design investigate temperature-pressure-solvent effects on stereoselectivity?

- Methodological Answer : Conduct a full factorial design (3^3) with temperature (25–100°C), pressure (1–5 atm), and solvent polarity (log P range). Analyze interactions via ANOVA and response surface methodology. Use desirability functions to balance stereoselectivity and yield .

Q. How are computational simulations validated for catalytic behavior in hydrogenation reactions?

Properties

CAS No. |

27766-71-8 |

|---|---|

Molecular Formula |

C13H25N |

Molecular Weight |

195.34 g/mol |

IUPAC Name |

(2S,4aS,5R,8aR)-5-methyl-2-propyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline |

InChI |

InChI=1S/C13H25N/c1-3-5-11-8-9-12-10(2)6-4-7-13(12)14-11/h10-14H,3-9H2,1-2H3/t10-,11+,12+,13-/m1/s1 |

InChI Key |

PSGDYNNBBROEEW-VOAKCMCISA-N |

SMILES |

CCCC1CCC2C(CCCC2N1)C |

Isomeric SMILES |

CCC[C@H]1CC[C@H]2[C@@H](CCC[C@H]2N1)C |

Canonical SMILES |

CCCC1CCC2C(CCCC2N1)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+,-)-2-epi-pumiliotoxin C 5-methyl-2-propyldecahydroquinoline decahydro-5-methyl-2-propyl-quinoline decahydro-5-methyl-2-propylquinoline pumiliotoxin C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.